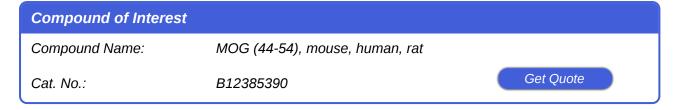


Application Notes and Protocols: Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice

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For Researchers, Scientists, and Drug Development Professionals

Critical Note on Antigen Selection for EAE Induction in C57BL/6 Mice

Initial investigations into the induction of Experimental Autoimmune Encephalomyelitis (EAE) using the Myelin Oligodendrocyte Glycoprotein (MOG) (44-54) peptide in C57BL/6 mice have demonstrated a general lack of efficacy. Multiple studies have shown that immunization with the MOG (44-54) peptide fails to consistently induce clinical signs of EAE in this mouse strain. In some instances, only a small minority of immunized animals develop mild symptoms.

Therefore, this document will detail the standardized and widely validated protocol for inducing a chronic EAE model in C57BL/6 mice using the encephalitogenic MOG (35-55) peptide. This protocol is a robust and reproducible method for studying the pathogenesis of autoimmune demyelinating diseases of the central nervous system (CNS) and for the preclinical evaluation of potential therapeutics.

Overview of MOG (35-55) Induced EAE in C57BL/6 Mice



The induction of EAE in C57BL/6 mice with MOG (35-55) peptide results in a chronic, non-relapsing form of the disease that shares many clinical and pathological hallmarks with multiple sclerosis (MS). The protocol involves immunization with an emulsion of MOG (35-55) peptide in Complete Freund's Adjuvant (CFA), followed by the administration of pertussis toxin (PTX). This regimen elicits a myelin-specific autoimmune response, primarily mediated by CD4+ T cells, leading to inflammation, demyelination, and axonal damage in the CNS.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the MOG (35-55) induced EAE model in C57BL/6 mice.

Table 1: Typical Disease Course Parameters

Parameter	Typical Range
Disease Incidence	90-100%
Day of Onset	9-16 days post-immunization
Peak of Disease	16-22 days post-immunization
Mean Maximum Score	2.5 - 3.5

Table 2: Standard Clinical Scoring for EAE in Mice



Score	Clinical Signs
0	No clinical signs
0.5	Distal limp tail
1.0	Complete limp tail
1.5	Limp tail and hindlimb weakness
2.0	Unilateral partial hindlimb paralysis
2.5	Bilateral partial hindlimb paralysis
3.0	Complete bilateral hindlimb paralysis
3.5	Complete bilateral hindlimb paralysis and unilateral partial forelimb paralysis
4.0	Complete hindlimb and forelimb paralysis
5.0	Moribund state or death

Experimental Protocols Materials and Reagents

- Animals: Female C57BL/6 mice, 8-12 weeks old.
- MOG (35-55) peptide: (Sequence: MEVGWYRSPFSRVVHLYRNGK), lyophilized.
- Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis (H37Ra).
- Pertussis Toxin (PTX): Lyophilized.
- Sterile Phosphate-Buffered Saline (PBS): pH 7.4.
- Sterile 0.9% Saline.
- Anesthetic agent: e.g., isoflurane or a ketamine/xylazine cocktail.

Reagent Preparation



- MOG (35-55) Peptide Solution:
 - Reconstitute lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
 - Ensure the peptide is fully dissolved. This solution can be stored at -20°C.
- MOG (35-55)/CFA Emulsion:
 - In a sterile environment, mix an equal volume of the MOG (35-55) peptide solution (2 mg/mL) with CFA (containing M. tuberculosis). For example, mix 1 mL of MOG (35-55) solution with 1 mL of CFA.
 - To create a stable emulsion, use two sterile Luer-lock syringes connected by a three-way stopcock.
 - Repeatedly pass the mixture between the two syringes until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on the surface of cold water.
 - Prepare the emulsion immediately before use.
- Pertussis Toxin (PTX) Solution:
 - Reconstitute lyophilized PTX in sterile PBS to a final concentration of 2 μg/mL.
 - The optimal dose of PTX can vary between lots and should be determined empirically. A common starting dose is 200-300 ng per mouse per injection.
 - Prepare the PTX solution fresh on the day of injection.

Immunization Procedure

Day 0: Immunization and First PTX Injection

• Anesthetize the mice using an appropriate anesthetic agent.



- Draw 0.2 mL of the MOG (35-55)/CFA emulsion into a 1 mL syringe with a 27-gauge needle.
 This volume contains 200 μg of MOG (35-55) peptide.
- Administer the emulsion via subcutaneous injection at two sites on the flank (0.1 mL per site).
- Approximately 2-4 hours after the MOG/CFA immunization, administer the first dose of PTX (e.g., 200 ng in 0.1 mL) via intraperitoneal (i.p.) injection.

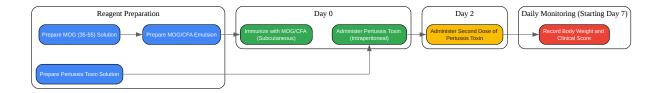
Day 2: Second PTX Injection

• Administer a second dose of PTX (e.g., 200 ng in 0.1 mL) via i.p. injection.

Post-Immunization Monitoring and Clinical Scoring

- Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 postimmunization.
- Weigh the mice daily, as weight loss is an early indicator of disease onset.
- Score the clinical signs of each mouse according to the scale provided in Table 2.
- Provide easily accessible food and water on the cage floor for mice showing signs of paralysis to prevent dehydration and malnutrition.

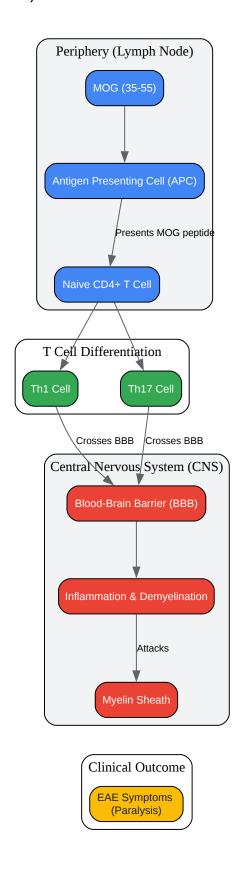
Visualizations



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Caption: Workflow for MOG (35-55) induced EAE in C57BL/6 mice.



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Caption: Simplified signaling pathway in MOG (35-55) induced EAE.

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